麦瑞替尼
概述
描述
美瑞替尼是一种由礼来公司开发的实验性抗癌药物。 它是一种小分子抑制剂,靶向多个受体酪氨酸激酶,包括MET,MST1R,FLT3,AXL,MERTK,TEK,ROS1,NTRK1/2/3和DDR1/2 。 该化合物正在研究其治疗多种癌症的潜力,包括晚期胆道癌,非小细胞肺癌和实体瘤 .
科学研究应用
作用机制
美瑞替尼通过抑制多个受体酪氨酸激酶发挥作用,包括MET,MST1R,FLT3,AXL,MERTK,TEK,ROS1,NTRK1/2/3和DDR1/2 。这些激酶在各种细胞过程中起着至关重要的作用,例如细胞增殖,存活,迁移和血管生成。 通过阻断这些激酶的活性,美瑞替尼破坏了驱动癌细胞生长和转移的信号通路 。 这种抑制导致肿瘤生长减少和癌细胞死亡增加 .
生化分析
Biochemical Properties
Merestinib interacts with several enzymes and proteins. It inhibits neurotrophic receptor tyrosine kinases NTRK1/2/3 . These kinases are oncogenic drivers in tumors bearing NTRK fusion resulting from chromosomal rearrangements . Merestinib also inhibits other oncokinases including MET, AXL, RON, and MKNK1/2 .
Cellular Effects
Merestinib has profound effects on various types of cells and cellular processes. In KM-12 cells harboring TPM3-NTRK1 fusion, merestinib exhibits potent p-NTRK1 inhibition . It elicits an anti-proliferative response in two- and three-dimensional growth . Merestinib also reduces p-NTRK1 levels and cell proliferation .
Molecular Mechanism
Merestinib exerts its effects at the molecular level through several mechanisms. It is shown to be a type II NTRK1 kinase inhibitor . This means it binds to the kinase in a specific way that prevents the kinase from switching to its active form, thereby inhibiting its activity .
Temporal Effects in Laboratory Settings
The effects of Merestinib have been studied over time in laboratory settings. In KM-12 cells harboring TPM3-NTRK1 fusion, merestinib exhibits potent p-NTRK1 inhibition . It elicits an anti-proliferative response in two- and three-dimensional growth .
Dosage Effects in Animal Models
In animal models, Merestinib treatment at 24 mg/kg once daily arrested tumor growth . This suggests that the effects of Merestinib can vary with different dosages.
Metabolic Pathways
It is known to inhibit several oncokinases, which likely impacts various metabolic pathways .
准备方法
美瑞替尼的合成涉及多个步骤,从制备关键中间体开始反应条件通常涉及使用有机溶剂,催化剂和受控温度以确保所需的化学转化 。 美瑞替尼的工业生产方法旨在优化产量和纯度,同时最大程度地减少环境影响和生产成本 .
化学反应分析
美瑞替尼经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用硼氢化钠或氢化铝锂等还原剂。
这些反应中常用的试剂和条件包括有机溶剂,催化剂和受控温度。 这些反应形成的主要产物取决于所使用的特定试剂和条件 .
相似化合物的比较
属性
IUPAC Name |
N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22F2N6O3/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19/h3-16H,1-2H3,(H,33,34)(H,36,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHADVLVFMKEIIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659635 | |
Record name | Merestinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206799-15-6 | |
Record name | Merestinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206799156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merestinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Merestinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxamide, N-(3-fluoro-4-((1-methyl6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-flurophenyl)-1,2-dihydro-6-methyl-2-oxo-*N-(3-Fluoro-4-((1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MERESTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OGS5K699E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: What is the primary mechanism of action of Merestinib?
A1: Merestinib is an orally bioavailable, small molecule inhibitor of several oncokinases. [] It primarily acts by selectively binding to the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)), thereby inhibiting its phosphorylation. []
Q2: What are the downstream effects of Merestinib binding to c-Met?
A2: Merestinib disrupts c-Met signal transduction pathways, which can induce cell death in tumor cells that overexpress c-Met protein or express constitutively activated c-Met protein. [] It can also inhibit the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a downstream target of MNKs and a crucial effector for MNK-induced mRNA translation in cancer cells. []
Q3: Besides c-Met, what other kinases does Merestinib inhibit?
A3: In addition to c-Met, Merestinib also inhibits other oncokinases such as AXL, ROS1, MKNK1/2, MST1R, MERTK, DDR1/2, Tie2 (aka TEK), NTRK1/2/3, and FLT3. [, , , , , , , ]
Q4: How does Merestinib affect tumor angiogenesis?
A4: Research indicates that Merestinib exhibits anti-angiogenic properties. [] While the exact mechanism is not fully understood, studies show it can inhibit both VEGF-dependent and VEGF-independent endothelial cell cord formation and sprouting. [] This suggests that its anti-angiogenic activity may involve the inhibition of multiple kinases beyond just MET. []
Q5: How does Merestinib affect the tumor microenvironment?
A5: Preclinical studies suggest that Merestinib can modulate the tumor microenvironment by affecting immune cell populations and gene expression. [] For example, in a CT26 murine tumor model, Merestinib combined with an anti-PD-L1 antibody showed an enhanced intra-tumor immune activation/inflammation gene expression signature compared to anti-PD-L1 antibody monotherapy. []
Q6: Is there information available regarding the molecular formula, weight, and spectroscopic data of Merestinib?
A6: The provided abstracts do not provide detailed information on Merestinib's molecular formula, weight, or spectroscopic data.
Q7: How does Merestinib's classification as a type II kinase inhibitor influence its activity against resistant mutations?
A7: Merestinib, being a type II kinase inhibitor, binds to the inactive “DFG-out” conformation of kinases. [, ] This allows it to retain activity against certain resistance mutations, such as MET D1228V, where type I inhibitors often fail. []
Q8: What are the key findings from the small-volume continuous manufacturing process development for Merestinib?
A9: Researchers have successfully developed a small-volume continuous manufacturing process for Merestinib. [, ] This process utilizes a combination of batch and flow unit operations, including an automated Suzuki–Miyaura cross-coupling reaction, nitro-group hydrogenolysis, continuous amide bond formation, and continuous deprotection. [, ] Three of the steps involve purification using mixed-suspension, mixed-product removal crystallizations. [] This approach enables efficient production of Merestinib with real-time process diagnostics. []
Q9: What is the recommended phase II dose of Merestinib based on the first-in-human phase I study?
A10: A Phase I study (NCT01285037) determined the recommended phase II dose of Merestinib to be 120 mg once daily. [] This dosage demonstrated acceptable exposure, safety, and potential anticancer activity. []
Q10: How is Merestinib metabolized in the body?
A11: While the provided abstracts do not specify the detailed metabolic pathways of Merestinib, they mention two primary metabolites: M1 (LSN2800870) and M2 (LSN2887652). [] These metabolites also demonstrate inhibitory activity against NTRK kinases. []
Q11: Does Merestinib's pharmacokinetic profile change when administered in combination with other drugs?
A12: A study investigating Merestinib in combination with Ramucirumab found no significant alterations in Merestinib's pharmacokinetic profile when co-administered. [] This suggests that the combination does not lead to unexpected drug-drug interactions affecting Merestinib's pharmacokinetic properties. []
Q12: Which cancer cell lines have shown sensitivity to Merestinib in preclinical studies?
A13: Several cancer cell lines have shown sensitivity to Merestinib in preclinical studies. These include: * Colorectal cancer: KM-12 (harboring TPM3-NTRK1 fusion) [], EL1989 (patient-derived xenograft model with TPM3-NTRK1 fusion) []* Gastric cancer: MKN-45, SNU-1 [, ]* Acute myeloid leukemia: Various AML cell lines and primary patient samples []* Melanoma: B16F10 []* NSCLC: EBC-1, NCI-H1993 []
Q13: What in vivo models have been used to evaluate Merestinib's efficacy?
A13: Various in vivo models have been employed to study Merestinib's efficacy, including:
- Xenograft models: Subcutaneous and peritoneal dissemination models using different cancer cell lines (e.g., MKN-45, SNU-1, KM-12) [, , ]
- Patient-derived xenograft (PDX) models: Used to assess Merestinib's activity in a setting more representative of human tumors, such as the EL1989 model for colorectal cancer []
- Syngeneic mammary tumor models: Utilized to investigate Merestinib's impact on tumor metastasis, particularly to the lungs []
- Intracranial xenograft models: Employed to evaluate Merestinib's effects on tumor growth in the brain, specifically in the context of MET-amplified tumors []
Q14: Which combination therapies involving Merestinib have shown promise in preclinical settings?
A14: Preclinical studies have shown promising results with these Merestinib combinations:
- Merestinib + Nab-paclitaxel: Demonstrated synergistic antitumor activity in gastric cancer models, particularly in those with high c-Met expression. [, ]
- Merestinib + Anti-PD-L1 Antibody: Showed enhanced antitumor activity compared to single agents in a CT26 murine tumor model, suggesting a potential for synergistic effects with immunotherapy. []
Q15: What are the known mechanisms of resistance to Merestinib?
A16: While the provided abstracts do not extensively detail specific resistance mechanisms to Merestinib, they allude to the potential for acquired resistance. For instance, in the context of MET-targeted therapies, resistance can arise through secondary MET mutations or upregulation of MET ligand expression. []
Q16: Are there any known biomarkers to predict Merestinib's efficacy?
A16: While the research provided doesn't pinpoint definitive predictive biomarkers for Merestinib efficacy, some studies suggest a correlation between Merestinib's response and certain molecular features:
- c-Met expression levels: Preclinical data indicate that Merestinib's antitumor activity, particularly in combination with Nab-paclitaxel, might be more pronounced in gastric cancer models with high c-Met expression. [, ]
- MET gene alterations: Merestinib has shown promising preclinical and clinical activity in cancers harboring specific MET gene alterations, such as MET exon 14 skipping mutations and high-level MET amplification. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。